molecular formula C19H19FN4O4S B11321195 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11321195
M. Wt: 418.4 g/mol
InChI Key: CUBBUQBVOVRGNN-UHFFFAOYSA-N
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Description

5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through the cyclization of hydrazine with a 1,3-diketone. The ethylsulfamoyl and methoxyphenyl groups are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and methoxy groups.

    Common Reagents and Conditions: Typical reagents include hydrazine, 1,3-diketones, and various oxidizing and reducing agents. .

Scientific Research Applications

5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

    3-(Ethylsulfamoyl)-4-methoxybenzamide: This compound shares the ethylsulfamoyl and methoxy groups but lacks the pyrazole core.

    N-(3,4-Dimethylphenyl)-5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide: This compound has a similar structure but with additional methyl groups on the phenyl ring.

The uniqueness of 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H19FN4O4S

Molecular Weight

418.4 g/mol

IUPAC Name

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19FN4O4S/c1-3-21-29(26,27)18-10-12(4-9-17(18)28-2)15-11-16(24-23-15)19(25)22-14-7-5-13(20)6-8-14/h4-11,21H,3H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

CUBBUQBVOVRGNN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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